Ethyl 1,4-dihydroxy-2-naphthoate

Physical property differentiation Formulation processing Solid-state chemistry

Ethyl 1,4-dihydroxy-2-naphthoate (CAS 66928-23-2) is the ethyl ester of 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), a bacterial-derived menaquinone biosynthetic intermediate. This compound belongs to the naphthalenecarboxylic acid ester class, featuring a 1,4-dihydroxynaphthalene core with an ethoxycarbonyl substituent at position It is primarily employed as a synthetic intermediate for constructing polycyclic aromatic scaffolds, a photoradical polymerization initiator component, and a precursor in naphthoquinone chemistry.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
CAS No. 66928-23-2
Cat. No. B8800229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,4-dihydroxy-2-naphthoate
CAS66928-23-2
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O
InChIInChI=1S/C13H12O4/c1-2-17-13(16)10-7-11(14)8-5-3-4-6-9(8)12(10)15/h3-7,14-15H,2H2,1H3
InChIKeyMMAPSHDCAYFEAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1,4-Dihydroxy-2-naphthoate (CAS 66928-23-2): Procurement-Grade Naphthalenoid Ester for Synthetic Chemistry and Photopolymer Research


Ethyl 1,4-dihydroxy-2-naphthoate (CAS 66928-23-2) is the ethyl ester of 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), a bacterial-derived menaquinone biosynthetic intermediate [1]. This compound belongs to the naphthalenecarboxylic acid ester class, featuring a 1,4-dihydroxynaphthalene core with an ethoxycarbonyl substituent at position 2. It is primarily employed as a synthetic intermediate for constructing polycyclic aromatic scaffolds, a photoradical polymerization initiator component, and a precursor in naphthoquinone chemistry [2][3]. Commercially, it is typically supplied at ≥95% purity, with select vendors offering NLT 98% grade suitable for pharmaceutical R&D and quality control workflows .

Why 1,4-Dihydroxy-2-naphthoate Esters Cannot Be Interchanged: Physicochemical and Reactivity Barriers to Generic Substitution


The 1,4-dihydroxy-2-naphthoate scaffold exhibits pronounced ester-group-dependent divergence in melting point, solubility, photochemical performance, and downstream synthetic reactivity. The free acid (mp ~220 °C, dec.) and methyl ester (mp 192–193 °C) are high-melting crystalline powders, whereas the ethyl ester (mp 34–38 °C) is a near-room-temperature solid that can be handled as a low-viscosity liquid under mild warming, conferring distinct processing advantages in solvent-free formulations . Furthermore, the ethyl ester is the specifically documented substrate for the Koelsch cyclization to 1,4-dihydroxy-2,3-benzofluorenone — a transformation not reported for the methyl or phenyl analogs under identical conditions [1]. In photoradical polymerization, the phenyl ester (DHNA-Ph) has been identified as the superior photosensitizer among tested 1,4-dihydroxy-2-naphthoic acid derivatives, demonstrating that ester identity directly governs functional performance [2]. These ester-specific property cliffs mean that substituting one 1,4-dihydroxy-2-naphthoate for another without experimental re-validation risks failure in both synthetic and formulation workflows.

Quantitative Differentiation Evidence: Ethyl 1,4-Dihydroxy-2-naphthoate vs. Closest Analogs


Melting Point and Physical Form: Near-Room-Temperature Processing Advantage Over Free Acid and Methyl Ester

Ethyl 1,4-dihydroxy-2-naphthoate exhibits a melting point of 34–38 °C, substantially lower than that of 1,4-dihydroxy-2-naphthoic acid (free acid, mp ~220 °C with decomposition) and methyl 1,4-dihydroxy-2-naphthoate (mp 192–193 °C) . The phenyl ester (mp 156 °C) also remains a crystalline solid at ambient temperature . This melting point differential of >150 °C relative to the free acid and >150 °C relative to the methyl ester means the ethyl ester can be handled as a free-flowing liquid with gentle warming (<40 °C), enabling solvent-free melt-processing, liquid dispensing in automated synthesis platforms, and direct incorporation into low-temperature curing formulations without additional solubilization steps.

Physical property differentiation Formulation processing Solid-state chemistry

Koelsch Cyclization: Unique Synthetic Entry to Benzofluorenone Scaffold Not Demonstrated for Other Esters

In a landmark 1945 study by Koelsch, ethyl 1,4-dihydroxy-2-naphthoate was demonstrated to undergo acid-catalyzed cyclization to yield 1,4-dihydroxy-2,3-benzofluorenone [1][2]. This transformation constitutes a named reaction (the Koelsch cyclization) and represents a specific synthetic entry to the benzofluorenone polycyclic scaffold that is documented exclusively for the ethyl ester. The reaction proceeds via intramolecular cyclodehydration, leveraging the ethyl ester's balance of electrophilicity and steric accessibility. Neither the free acid (which would decarboxylate under the strongly acidic conditions) nor the bulkier phenyl ester (sterically hindered at the ester carbonyl) has been reported to undergo this specific cyclization to the corresponding benzofluorenone in comparable yield or selectivity.

Synthetic methodology Polycyclic aromatic synthesis Cyclization reaction

Photopolymerization Initiator Rank: Ethyl Ester Included in Patent Claims, Phenyl Ester Superior in Head-to-Head Sensitization

The photoradical polymerizable composition patent (US20230086413A1) explicitly enumerates ethyl 1,4-dihydroxy-2-naphthoate among the preferred 1,4-dihydroxy-2-naphthoic acid compounds functioning as environmentally friendly (C, H, O only) photoradical polymerization initiators active under 350–420 nm LED irradiation [1]. A subsequent 2024 study directly compared multiple 1,4-dihydroxy-2-naphthoic acid derivatives as photosensitizers for Omnirad 184 and established a rank order: phenyl 1,4-dihydroxy-2-naphthoate (DHNA-Ph) was identified as the best photosensitizer, outperforming other derivatives including the ethyl ester in both polymerization acceleration and final monomer conversion as measured by FTIR [2]. This places the ethyl ester as a viable but not top-tier performer in this application, providing users with a quantitative basis for selecting the phenyl ester when maximum photosensitization efficiency is required, or the ethyl ester when its favorable physical form (low melting point) offers complementary formulation advantages.

Photopolymerization LED curing Photoinitiator Photosensitizer

Parent Acid Antibacterial Potency as a Pharmacologic Baseline: MIC of 8 μg/mL Against E. coli Establishes a Prodrug Rationale

Although direct antibacterial MIC data for ethyl 1,4-dihydroxy-2-naphthoate itself have not been published in the peer-reviewed literature, the parent compound 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) has been quantitatively characterized in a 2024 Chinese patent (CN202410710059) [1]. Using the broth microdilution method, 1,4-DHNA exhibited an MIC of 8 μg/mL against Escherichia coli (equivalent to the positive control gentamicin at 8 μg/mL, and 8-fold more potent than roxithromycin at 64 μg/mL) and an MIC of 32 μg/mL against Staphylococcus aureus (more potent than colistin sulfate at 64 μg/mL). The cytotoxicity IC50 against HCT-116 cells was 425 μg/mL, yielding a selectivity index (SI = IC50/MIC) of approximately 53 for E. coli, substantially more favorable than doxorubicin (IC50 = 0.2 μg/mL, SI = 0.025) [1]. Ethyl 1,4-dihydroxy-2-naphthoate, as the ester prodrug form, is expected to undergo esterase-mediated hydrolysis in biological systems to release the active 1,4-DHNA, positioning it as a candidate for studies requiring modulated physicochemical properties (increased lipophilicity, altered dissolution) relative to the free acid [2].

Antibacterial Minimum inhibitory concentration Prodrug design 1,4-DHNA

Synthetic Accessibility: Transesterification Route with Documented 56% Yield from Phenyl Carbonate Precursor

Ethyl 1,4-dihydroxy-2-naphthoate can be prepared via sodium ethoxide-mediated transesterification of 2-phenoxycarbonyl-1,4-dihydroxynaphthalene in ethanol, with a reported isolated yield of 13 g (56%) from 28 g of starting material after silica gel column chromatography (Patent US4636456) [1]. This compares favorably to alternative esterification routes: direct Fischer esterification of 1,4-DHNA with ethanol requires strong acid catalysis and must contend with the free acid's poor solubility and tendency toward decarboxylation at elevated temperatures. The phenyl carbonate transesterification approach proceeds under reflux (5 hours) under nitrogen, with the product isolated as crystals after extractive workup. This route is directly scalable and avoids the handling challenges associated with the high-melting, poorly soluble free acid. The methyl ester analog (CAS 77060-74-3) is more commonly listed by vendors but lacks a comparably detailed, high-yielding preparative protocol in the patent literature.

Synthetic methodology Process chemistry Transesterification Scale-up

Validated Application Scenarios for Ethyl 1,4-Dihydroxy-2-naphthoate Based on Differential Evidence


Synthesis of Benzofluorenone-Based Fluorescent Probes and Materials

Ethyl 1,4-dihydroxy-2-naphthoate is the sole documented precursor for the Koelsch cyclization to 1,4-dihydroxy-2,3-benzofluorenone [1]. This transformation provides direct access to a polycyclic aromatic scaffold with established utility in fluorescent probe development, organic light-emitting materials, and bioactive polycyclic compound libraries. Research groups targeting benzofluorenone-containing architectures must specify the ethyl ester; substitution with the methyl or phenyl ester would require de novo reaction development with no literature precedent.

Solvent-Free Photoradical Polymerization Initiator Formulations for LED-Curable Coatings

The ethyl ester's low melting point (34–38 °C) uniquely enables its use as a liquid photoradical polymerization initiator component without solvent dilution, a processing advantage not achievable with the solid free acid (mp ~220 °C dec.), methyl ester (mp 192–193 °C), or phenyl ester (mp 156 °C) [2]. While the phenyl ester offers superior photosensitization efficiency under 400 nm LED irradiation, the ethyl ester is the preferred choice when the formulation requires a room-temperature-liquid initiator for energy-curable coatings, inks, or adhesives, as protected under the claims of US20230086413A1 [2].

Antibacterial Prodrug Candidate Development Leveraging Ester-Modulated Physicochemical Properties

With the parent acid 1,4-DHNA demonstrating MIC values of 8 μg/mL (E. coli) and 32 μg/mL (S. aureus) along with favorable selectivity (HCT-116 IC50 = 425 μg/mL), the ethyl ester serves as a logical prodrug candidate for antibacterial lead optimization [3]. The esterification increases predicted logP (shifting from the free acid's ChemAxon logP of 1.17–1.95 to an estimated >2.5 for the ethyl ester), potentially enhancing membrane permeability and altering dissolution kinetics. Procurement of the ethyl ester enables structure-activity relationship studies that the high-melting, poorly soluble free acid cannot support in certain formulation or permeability assay formats.

Intermediate for 4-Aryl-1,3-dihydroxy-2-naphthoate Photoluminescent Materials

The 1,3-dihydroxy-2-naphthoate ester scaffold, when elaborated with 4-aryl substituents, exhibits bright solid-state and solution photoluminescence as demonstrated by Yanai et al. (2021) [4]. Ethyl 1,4-dihydroxy-2-naphthoate serves as the entry point for synthesizing these photoluminescent 4-aryl-1,3-dihydroxy-2-naphthoates through aryl-migrative ring rearrangement. The ethyl ester's balance of reactivity (sufficient electrophilicity for rearrangement, adequate steric profile to avoid side reactions) and its convenient physical form for reaction setup make it the practical choice for constructing photoluminescent naphthalene libraries.

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